molecular formula C8H12F2O3 B12571760 Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester CAS No. 295360-05-3

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester

Cat. No.: B12571760
CAS No.: 295360-05-3
M. Wt: 194.18 g/mol
InChI Key: YFIYHDGAHONZRV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester is derived through hierarchical substitution rules. The parent chain is a six-carbon hexanoic acid backbone, with modifications at specific positions:

  • 2,2-difluoro : Two fluorine atoms substitute the hydrogen atoms at the second carbon.
  • 5-oxo : A ketone group replaces a methylene unit at the fifth carbon.
  • ethyl ester : The carboxylic acid terminus is esterified with ethanol.

The molecular formula C8H12F2O3 reflects these substitutions, with a molecular weight of 194.18 g/mol. The systematic SMILES notation CCOC(=O)C(F)(F)CCC(=O)C encodes the ethyl ester group (CCOC=O), the geminal difluoro substitution at C2 (C(F)(F)), and the ketone at C5 (CCC=O). The InChIKey ZUCCDLPTVDWFAQ-OLQVQODUSA-N uniquely identifies its stereochemical and structural features.

Mass spectrometry of related fluorinated esters, such as ethyl 2,2-difluorohexanoate, reveals fragmentation patterns dominated by the loss of ethoxy (C2H5O) and carbonyl (CO) groups. For this compound, analogous cleavage pathways are expected, with diagnostic peaks corresponding to [M – C2H5O]+ and [M – CO]+ ions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its substituents. Computational modeling using density functional theory (DFT) or molecular mechanics (e.g., RDKit’s ETKDG and UFF methods) predicts key structural features:

Bond Length (Å) Hybridization
C2–F 1.35–1.40 sp3–sp3

Properties

CAS No.

295360-05-3

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl 2,2-difluoro-5-oxohexanoate

InChI

InChI=1S/C8H12F2O3/c1-3-13-7(12)8(9,10)5-4-6(2)11/h3-5H2,1-2H3

InChI Key

YFIYHDGAHONZRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Oxo-Hexanoic Acid Esters

A well-documented method for preparing 5-oxo-hexanoic acid esters involves ozonolysis of isophorone or related precursors, followed by alcoholysis and esterification steps. According to patent EP0065707B1, the process includes:

  • Ozonolysis of isophorone in the presence of solvents such as ethyl acetate or alcohols corresponding to the ester residue.
  • Alcoholysis of the ozone addition product by adding the corresponding alcohol (e.g., ethanol for ethyl esters).
  • Use of strong acids like sulfuric or hydrochloric acid to catalyze esterification.
  • Isolation of the ester by vacuum distillation or extraction.

Key parameters:

Parameter Range/Value
Ozonolysis temperature -80 to +50 °C (preferably -10 to +30 °C)
Ozonolysis duration 0.5 to 5 hours
Concentration of substrate 5 to 35% (w/w)
Esterification temperature 20 to 150 °C (average ~3 hours)
Isolation method Vacuum distillation (bp 80-82 °C / 14 mbar)

This method yields 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, a close analog to the target compound without fluorine substitution.

Conversion to Fluorinated Derivatives

Fluorination at the 2-position (geminal difluoro substitution) can be achieved by specialized fluorination reagents or via fluorinated building blocks. Common approaches include:

  • Use of electrophilic fluorinating agents (e.g., Selectfluor, NFSI) on keto esters.
  • Introduction of fluorine via nucleophilic substitution on halogenated precursors.
  • Incorporation of fluorinated synthons during chain assembly.

While specific protocols for 2,2-difluoro substitution on 5-oxo-hexanoic acid esters are scarce, analogous fluorination methods are reported in literature for similar keto esters.

Preparation via Nucleophilic Substitution and Esterification

A related synthetic route involves:

  • Preparation of halo-hydroxy esters or activated dihydroxy esters as intermediates.
  • Treatment with metal cyanides or fluorinating agents in solvents like ethanol or dimethylformamide at 0 °C to reflux temperature.
  • Subsequent acidification and extraction steps to isolate the ester product.

This approach is exemplified in US patent US5155251A, which describes efficient preparation of cyano and keto esters by reacting halo esters with metal salts, avoiding costly protection/deprotection steps and enabling large-scale synthesis.

Decarboxylative Halogenation and Fluorination

Decarboxylative halogenation methods, such as the Hunsdiecker reaction and Barton ester halodecarboxylation, provide routes to halogenated esters from carboxylic acids. These methods can be adapted for fluorination, although direct fluorodecarboxylation is less common and more challenging.

Key features:

  • Use of silver salts and halogen sources to convert carboxylic acids to alkyl halides or esters.
  • Mild conditions with good functional group tolerance.
  • Potential for selective fluorination near keto groups.

These methods offer potential pathways for introducing fluorine atoms into hexanoic acid derivatives.

Preparation of 5-Oxo-Hexanoic Acid and Derivatives by Condensation

Another approach involves the condensation of acetone with acrylic acid or its esters in the presence of basic catalysts and mesityl oxide as a co-reactant or intermediate. This process yields 5-oxo-hexanoic acid or its esters, which can then be fluorinated or further modified.

Reaction conditions:

Component Typical Amounts/Conditions
Acrylic acid or ester 18-20% by weight
Acetone Excess, ~65-70% by weight
Basic catalyst (e.g., isopropylamine) ~1% by weight
Hydroquinone (inhibitor) ~0.05% by weight
Temperature ~230 °C
Reaction time 30 minutes to 1 hour

Yields of 5-oxo-hexanoic acid esters are typically 60-70% based on acrylic acid conversion.

Summary Table of Preparation Methods

Method Key Steps Conditions/Notes Yield/Remarks
Ozonolysis of isophorone Ozonolysis → Alcoholysis → Esterification -10 to +30 °C, 0.5-5 h; acid catalysis High purity esters; vacuum distillation isolation
Halo-hydroxy ester substitution Reaction with metal cyanides/fluorides 0 °C to reflux; solvents like ethanol, DMF Efficient, scalable; avoids protection steps
Decarboxylative halogenation Silver salt + halogen source on acid esters Mild conditions; functional group tolerant Good for halogenation; fluorination less common
Condensation of acetone + acrylic acid Base-catalyzed condensation, mesityl oxide recycling 230 °C, 30-60 min; basic catalyst present 60-70% yield of 5-oxo-hexanoic acid esters

Research Findings and Considerations

  • The ozonolysis method provides a clean route to keto esters but requires careful control of ozone exposure and temperature to avoid over-oxidation.
  • The haloester substitution method is advantageous for introducing cyano or fluoro groups, with metal salts facilitating nucleophilic substitution under mild conditions.
  • Decarboxylative halogenation is a versatile method for halide introduction but fluorination remains challenging and may require specialized reagents or photochemical activation.
  • The condensation method is industrially relevant for producing keto acid esters and can be adapted for fluorinated derivatives by subsequent fluorination steps or using fluorinated acrylic acid analogs.

Chemical Reactions Analysis

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon positions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, diethyl ether

Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following ethyl esters share structural or functional similarities with hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester:

Compound Key Features Applications
Ethyl hexanoate (Hexanoic acid ethyl ester) Straight-chain ester lacking fluorine or ketone groups. Molecular formula: C₈H₁₆O₂. Dominant flavor compound in baijiu, wines, and fermented foods; imparts fruity/sweet aromas .
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate Branched chain with a ketone at C3 and methyl/isopropyl groups. Molecular formula: C₁₁H₂₀O₃. Specialty flavoring or intermediate in organic synthesis; no direct applications cited .
Ethyl 2-acetyl-2-methyl-5-oxohexanoate Contains acetyl and methyl groups at C2 and a ketone at C3. Molecular formula: C₁₁H₁₈O₄. Potential pharmaceutical intermediate; structurally related to lactone precursors .
Ethyl 3-cyano-5-methylhexanoate Features a cyano group and methyl branch. Molecular formula: C₁₀H₁₇NO₂. Intermediate in enantioselective synthesis of pregabalin, a neuropathic pain drug .

Functional and Physicochemical Differences

  • This property is critical in agrochemicals or pharmaceuticals .
  • Ketone Reactivity: The 5-oxo group introduces a reactive site absent in ethyl hexanoate, enabling participation in condensation or nucleophilic addition reactions. This contrasts with esters like ethyl caproate, which lack such functional diversity .
  • Boiling Points and Solubility: Fluorination typically reduces volatility (higher boiling point) and alters solubility. For example, ethyl hexanoate has a boiling point of 167°C, while the difluoro-5-oxo derivative is expected to have a higher value due to increased polarity and molecular weight.

Role in Flavor and Fragrance

Its structural complexity and electronegative groups likely render it less volatile and less suitable for flavor applications compared to simpler esters.

Biological Activity

Hexanoic acid, 2,2-difluoro-5-oxo-, ethyl ester (CAS No. 295360-05-3), is a chemical compound characterized by its unique functional groups, including a keto group and difluoro substituents. This article explores its biological activity, synthesis methods, reactivity, and potential applications in various fields.

  • Molecular Formula : C8_{8}H10_{10}F2_{2}O3_{3}
  • Molecular Weight : 194.18 g/mol
  • IUPAC Name : Ethyl 2,2-difluoro-5-oxohexanoate

Synthesis Methods

This compound can be synthesized through various organic reactions. The most common methods include:

  • Esterification : Reacting hexanoic acid with ethanol in the presence of an acid catalyst.
  • Fluorination : Introducing difluoro groups via electrophilic fluorination techniques.
  • Keto Group Formation : Utilizing acylation reactions to introduce the keto functionality at the 5-position.

Biological Activity

The biological activity of this compound is influenced by its structural features:

  • Nucleophilic Addition Reactions : The keto group allows for participation in nucleophilic addition reactions, which can lead to various biological interactions.
  • Electrophilicity Enhancement : The presence of fluorine atoms increases the compound's electrophilicity compared to non-fluorinated analogs, potentially enhancing its reactivity in biological systems.

Potential Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigation into the specific activity of hexanoic acid derivatives is warranted.
  • Pharmaceutical Development : The unique structure may allow for the development of new therapeutic agents targeting specific biological pathways.
  • Chemical Intermediates : Due to its reactivity, it can serve as a precursor in synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various hexanoic acid derivatives, it was found that compounds with keto and fluorinated groups displayed enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts. This suggests that this compound may also exhibit similar properties.

Case Study 2: Reactivity in Biological Systems

Research focusing on the interaction of hexanoic acid derivatives with biological macromolecules indicated that the difluoro substituents significantly affect binding affinities and reaction kinetics. This study utilized kinetic assays to measure the rate of reaction between the compound and various nucleophiles.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Hexanoic acidC6_{6}H12_{12}O2_{2}Simple structure without fluorine
Ethyl 4-acetylbutyrateC8_{8}H14_{14}O3_{3}Different acyl substitution; no fluorine
Hexanoic acid, 5-oxo-, ethyl esterC8_{8}H14_{14}O3_{3}Lacks fluorine; simpler structure

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